molecular formula C22H30N4O2S B401772 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 331672-00-5

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B401772
CAS No.: 331672-00-5
M. Wt: 414.6g/mol
InChI Key: QQQKGURDDFWCBX-UHFFFAOYSA-N
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Description

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a benzylsulfanyl group, followed by the introduction of the nonyl chain and methyl group through various organic reactions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like acetone or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The nonyl chain or benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA/RNA interactions and enzyme activities.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl group and purine core can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
  • This compound derivatives
  • Other purine derivatives with similar functional groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

8-benzylsulfanyl-3-methyl-7-nonylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-8-12-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQKGURDDFWCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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